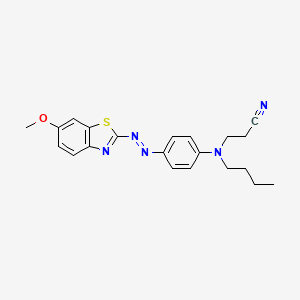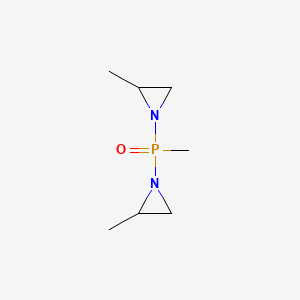
1,1'-(Methylphosphinylidene)bis(2-methylaziridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Methylphosphinylidene)bis(2-methylaziridine) is a chemical compound with the molecular formula C7H15N2OP and a molecular weight of 174.18 g/mol . This compound is known for its unique structure, which includes a phosphinylidene group linked to two aziridine rings. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1,1’-(Methylphosphinylidene)bis(2-methylaziridine) typically involves the reaction of methylphosphonous dichloride with 2-methylaziridine . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
1,1’-(Methylphosphinylidene)bis(2-methylaziridine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-(Methylphosphinylidene)bis(2-methylaziridine) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(Methylphosphinylidene)bis(2-methylaziridine) involves its interaction with molecular targets through its aziridine rings and phosphinylidene group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
1,1’-(Methylphosphinylidene)bis(2-methylaziridine) can be compared with other similar compounds such as:
1,1’-(Methylphosphoryl)bis(2-methylaziridine): This compound has a similar structure but with a phosphoryl group instead of a phosphinylidene group.
Methylbis(2-methyl-1-aziridinyl)phosphine oxide: This compound features a phosphine oxide group, which affects its reactivity and applications.
The uniqueness of 1,1’-(Methylphosphinylidene)bis(2-methylaziridine) lies in its specific combination of aziridine rings and a phosphinylidene group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
60671-03-6 |
|---|---|
Fórmula molecular |
C7H15N2OP |
Peso molecular |
174.18 g/mol |
Nombre IUPAC |
2-methyl-1-[methyl-(2-methylaziridin-1-yl)phosphoryl]aziridine |
InChI |
InChI=1S/C7H15N2OP/c1-6-4-8(6)11(3,10)9-5-7(9)2/h6-7H,4-5H2,1-3H3 |
Clave InChI |
DEBOZTDUTRZWOG-UHFFFAOYSA-N |
SMILES canónico |
CC1CN1P(=O)(C)N2CC2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



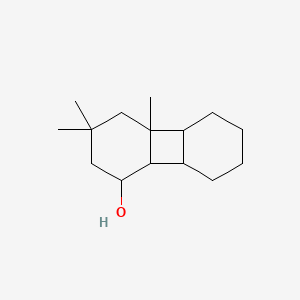
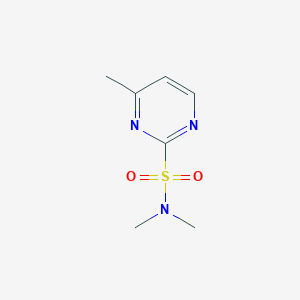

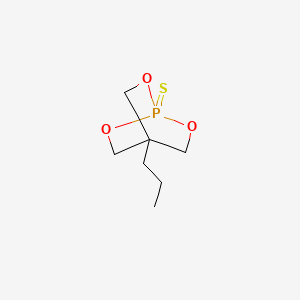
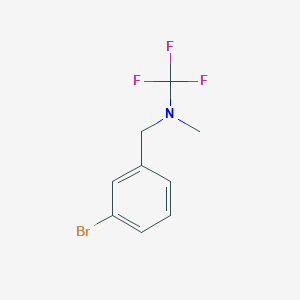
![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
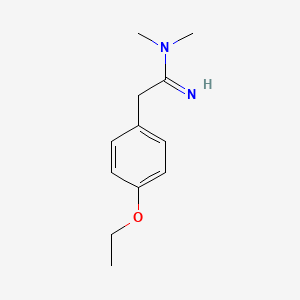
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
